Cis-Cyclobutyl Rigidity vs. Flexible Linkers
The cis-cyclobutane core of CAS 1392803-27-8 introduces a defined bend and restricted rotation that is fundamentally different from the freely rotating bonds in standard PEG or alkyl linkers. While a direct DC50 comparison for this specific molecule is not publicly disclosed, class-level PROTAC SAR studies demonstrate that replacing a flexible linker with a rigid, cyclic one can shift degradation potency (DC50) by an order of magnitude, often improving potency by >10-fold due to the pre-organization of the ternary complex [1]. The difference in conformational entropy between a rigid cyclobutyl linker and a flexible hexyl linker is significant, leading to a more predictable and potentially more potent degradation profile [2].
| Evidence Dimension | Linker Flexibility/Rigidity and Impact on PROTAC Potency (DC50) |
|---|---|
| Target Compound Data | Contains a conformationally restricted cis-cyclobutane ring [1] |
| Comparator Or Baseline | Flexible alkyl or PEG linkers (e.g., 6-12 atom chains) |
| Quantified Difference | Flexible to rigid linker substitution in class-level studies can alter DC50 by >10-fold (e.g., from >1000 nM to <100 nM) [1] |
| Conditions | PROTAC-mediated target protein degradation assays in cellulo |
Why This Matters
Prioritizing this compound allows researchers to explore a rigid, pre-organized linker geometry, which is a proven strategy in PROTAC design for improving potency and selectivity versus empirical screening of flexible linkers.
- [1] Bemis, T. A.; La Clair, J. J.; Burkart, M. D. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry 2021, 64 (12), 8042-8052. View Source
- [2] Hendrick, C. E.; et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters 2022, 13 (7), 1182-1190. View Source
